7-Bromo-5-(difluoromethoxy)-1H-indole
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions required for these reactions, and the yields of each step.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reagents and conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Crystal Structure and Hydrogen Bonding Studies
7-Bromo-5-(difluoromethoxy)-1H-indole derivatives have been investigated for their crystal structures and hydrogen bonding networks. For example, Mphahlele (2018) explored the crystal structure of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, highlighting the importance of hydrogen bonding and π-stacking in these compounds (Mphahlele, 2018).
Synthesis of Bromo-Indole Derivatives
The synthesis of various bromo-indole derivatives, including those related to 7-Bromo-5-(difluoromethoxy)-1H-indole, has been a significant area of research. Zhao-chan (2013) demonstrated the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1Hindole, emphasizing the efficiency of the process and the potential for high yields (Gao Zhao-chan, 2013).
Preparation of Pyrrolo[2,3-b]pyridine Framework
Research by Alekseyev et al. (2015) focused on synthesizing heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the potential for constructing complex structures starting from bromo-indole frameworks (Alekseyev, Amirova, & Terenin, 2015).
Facile Synthesis of Disubstituted Indoles
Li and Martins (2003) developed a synthesis method for 5,7-disubstituted indoles, based on a selective lithium–bromine exchange reaction using dibromoindoles. This highlights the versatility of bromo-indole derivatives in synthesizing various substituted indoles (Li & Martins, 2003).
Palladium-Catalysed Functionalization of Indole
Takács et al. (2016) explored the palladium-catalysed aminocarbonylation of 7-iodoindole derivatives, including 5-bromo-7-iodoindole, to produce indol-7-ylglyoxylamides. This research underlines the role of bromo-indoles in creating valuable chemical intermediates (Takács et al., 2016).
Intermolecular Interactions and Characterization
Barakat et al. (2017) conducted an extensive study on the intermolecular interactions, characterization, and thermal analysis of a 5-bromo-1H-indole derivative. This research offers insights into the molecular behavior and stability of bromo-indole compounds (Barakat et al., 2017).
Synthesis of Bromo-5,6-Dimethoxyindole Building Blocks
Huleatt et al. (2008) reported on the synthesis of bromo and dibrominated 5,6-dimethoxyindole derivatives. Their work emphasizes the importance of these compounds as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt, Choo, Chua, & Chai, 2008).
Synthesis of New 5-Bromo Derivatives of Indole
Očenášová et al. (2015) focused on synthesizing new 5-bromo derivatives of indole and spiroindole phytoalexins, offering insights into the biological activity of these compounds against human tumor cell lines (Očenášová et al., 2015).
Antimicrobial Activity of Heterocyclic Compounds
Mageed et al. (2021) studied the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Their work highlights the potential pharmaceutical applications of these compounds (Mageed, El- Ezabi, & Khaled, 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, new synthetic routes to the compound, or new applications for the compound in areas such as medicine or materials science.
I hope this general outline is helpful. If you have a specific compound that you’re interested in, I would recommend consulting the primary scientific literature or a reliable database for more detailed information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied.
properties
IUPAC Name |
7-bromo-5-(difluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIWSJPCMPFFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-(difluoromethoxy)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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